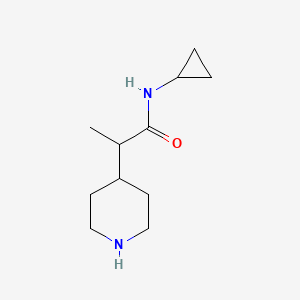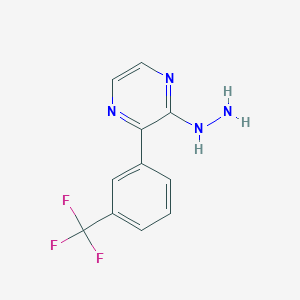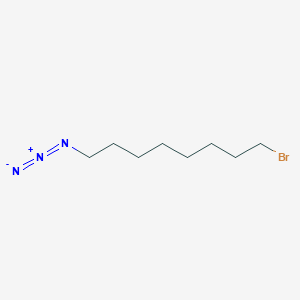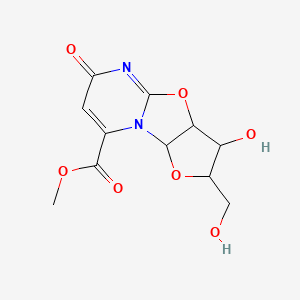![molecular formula C20H19BrO2 B12079095 Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- CAS No. 1980007-55-3](/img/structure/B12079095.png)
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its two-ring system, which includes a heptane ring fused with a cyclopropane ring. The presence of bromine, methoxy, and diphenyl groups further adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the bromine and methoxy groups: These functional groups can be introduced through halogenation and methylation reactions, respectively.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation, where phenyl groups are added to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or remove halogen atoms.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium cyanide (NaCN) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- exerts its effects involves its interaction with molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the diphenyl groups provide steric hindrance. These interactions can influence the compound’s binding to enzymes or receptors, affecting biochemical pathways.
相似化合物的比较
Similar Compounds
Bicyclo[3.2.0]heptan-6-one: Lacks the bromine, methoxy, and diphenyl groups, making it less reactive.
2-Bromo-3-methoxy-7,7-diphenylheptane: Similar functional groups but lacks the bicyclic structure.
Diphenylmethane: Contains diphenyl groups but lacks the bicyclic core and other functional groups.
Uniqueness
The uniqueness of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- lies in its combination of a bicyclic core with multiple functional groups. This combination provides a versatile platform for chemical reactions and interactions, making it valuable in various fields of research and industry.
属性
CAS 编号 |
1980007-55-3 |
|---|---|
分子式 |
C20H19BrO2 |
分子量 |
371.3 g/mol |
IUPAC 名称 |
(1R,2R,3R,5S)-2-bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C20H19BrO2/c1-23-16-12-15-17(18(16)21)20(19(15)22,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3/t15-,16+,17-,18-/m0/s1 |
InChI 键 |
PODFRQAFLRTTRZ-MHORFTMASA-N |
手性 SMILES |
CO[C@@H]1C[C@H]2[C@@H]([C@H]1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC1CC2C(C1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)







![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)



